7-氯-2-(2-甲氧基苯基)-8-甲基喹啉-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

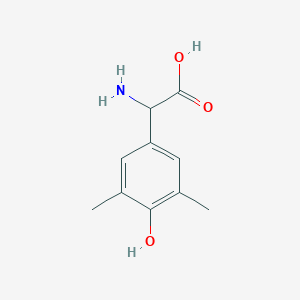

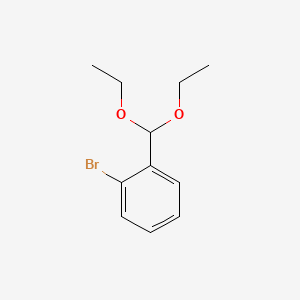

The compound of interest, 7-Chloro-2-(2-methoxyphenyl)-8-methylquinoline-4-carboxylic acid, is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinolines are known for their diverse applications in medicinal chemistry due to their biological activities. Although the specific compound is not directly synthesized or analyzed in the provided papers, they do offer insights into the synthesis and properties of structurally related quinoline derivatives.

Synthesis Analysis

The synthesis of quinoline derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline involves substitution, nitration, reduction, cyclization, and chlorination steps, with a total yield of 29.2% . This process highlights the intricacies involved in constructing quinoline frameworks and the potential challenges in optimizing yields.

Molecular Structure Analysis

Molecular characterization techniques such as NMR, MS, and X-ray powder diffraction (XRPD) are crucial for confirming the structures of synthesized quinoline derivatives. For example, the structure of N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline was confirmed using 1H and 13C NMR, FT-IR, and GC-MS. XRPD data further revealed that the compound crystallizes in an orthorhombic system with specific unit-cell parameters . These techniques would similarly be applied to analyze the molecular structure of 7-Chloro-2-(2-methoxyphenyl)-8-methylquinoline-4-carboxylic acid.

Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions. For example, 7-Chloro-4-methoxyquinoline was shown to undergo ring scission when treated with thiophosgene and barium carbonate, leading to the formation of other heterocyclic systems . This demonstrates the reactivity of the quinoline ring and its potential to form diverse chemical structures through reactions with different reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can be deduced from their molecular structure and the functional groups present. For instance, the presence of chloro, methoxy, and carboxylic acid groups in the compound of interest suggests it would have distinct solubility, acidity, and potential for forming salts or esters. The orthorhombic crystalline structure found in a related compound could also imply similar crystalline properties for 7-Chloro-2-(2-methoxyphenyl)-8-methylquinoline-4-carboxylic acid, affecting its melting point, solubility, and stability.

科学研究应用

水溶液中的光降解

相关化合物 7-氯-3-甲基喹啉-8-羧酸 (QMe) 的一项重要应用涉及它在不同辐照波长下在水溶液中的光降解。研究发现,紫外线辐照可以快速降解 QMe,通过脱羧反应生成 7-氯-3-甲基喹啉。由于除草剂吸附在有机成分上,溶解有机碳 (DOC) 的存在会影响此过程的效率 (Pinna & Pusino,2012)。

合成和抗菌研究

在另一项研究中,相关化合物 7-氯-1-环丙基-6-氟-4-氧代-1,4-二氢喹啉-3-羧酸用于合成 2-取代苯基-3-{1-环丙基-6-氟-7-[4-(4-甲氧基苯基)哌嗪-1-基]-4-氧代-1,4-二氢喹啉}羧酰胺-1,3-噻唑烷-4-酮。对这些化合物进行抗真菌和抗菌活性筛选,显示出在抗菌应用中的潜力 (Patel & Patel,2010)。

钌催化还原

相关化合物 2-甲基喹啉用于一项专注于钌催化还原硝基芳烃和氮杂芳香族化合物的研究。此过程涉及在钌催化剂存在下对喹啉等杂环化合物的氢化,展示了在有机合成中的应用 (Watanabe 等人,1984)。

微波合成和抗菌活性

一项研究专注于 2-苯基-7-取代喹啉-4-羧酸衍生物的微波合成,包括与所讨论化合物类似的化合物。合成的化合物对多种微生物表现出显着的体外抗菌活性,表明潜在的药物应用 (Bhatt & Agrawal,2010)。

属性

IUPAC Name |

7-chloro-2-(2-methoxyphenyl)-8-methylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO3/c1-10-14(19)8-7-11-13(18(21)22)9-15(20-17(10)11)12-5-3-4-6-16(12)23-2/h3-9H,1-2H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOUWSZYSLOCIEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC=CC=C3OC)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101171011 |

Source

|

| Record name | 7-Chloro-2-(2-methoxyphenyl)-8-methyl-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101171011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-2-(2-methoxyphenyl)-8-methylquinoline-4-carboxylic acid | |

CAS RN |

862663-10-3 |

Source

|

| Record name | 7-Chloro-2-(2-methoxyphenyl)-8-methyl-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=862663-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-2-(2-methoxyphenyl)-8-methyl-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101171011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3,4,5-Triacetyloxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-aminophenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1273397.png)

![Methyl Bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1273406.png)

![3-Phenyl-5-pyrrolidin-2-YL-[1,2,4]oxadiazole](/img/structure/B1273412.png)

![N-[2-(4-methoxyphenyl)ethyl]propan-2-amine](/img/structure/B1273424.png)